

R82913: An In-Depth Technical Guide on its Antiviral Activity Spectrum

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Compound of Interest				
Compound Name:	R82913			
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Introduction

R82913, also known as 9-Cl-TIBO, is a potent and highly selective non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] This technical guide provides a comprehensive overview of the antiviral activity spectrum of **R82913**, with a primary focus on its well-documented effects against Human Immunodeficiency Virus Type 1 (HIV-1). The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action and experimental workflows.

Antiviral Activity Spectrum

The antiviral activity of **R82913** has been predominantly characterized against retroviruses, specifically HIV-1. Extensive research has demonstrated its potent inhibitory effects on the replication of various HIV-1 strains.[1][2]

Human Immunodeficiency Virus (HIV)

R82913 is a highly specific inhibitor of HIV-1 reverse transcriptase.[1] It effectively blocks the replication of different HIV-1 strains in various cell lines.[1][2] Notably, **R82913** has been shown to have no inhibitory effect on the replication of HIV-2.[2]

Table 1: In Vitro Anti-HIV-1 Activity of R82913



Virus Strain(s)	Cell Line	IC50 (μM)	CC50 (µМ)	Selectivity Index (CC50/IC50)	Reference(s
Thirteen different HIV- 1 strains	СЕМ	0.15 (median)	46	307	[2]
HIV/IIIB	C8166	0.0015	-	-	
HIV-1 111B	C8166	0.002 (EC50)	-	-	
HIV-1	CEM-SS	0.055	35	636	-
HIV-1	MOLT-4	0.19	19	100	

Table 2: Inhibitory Activity against HIV-1 Reverse Transcriptase

Template	ID50 (μM)	Comparison	Reference(s)
Ribosomal RNA (natural template)	0.01	20-fold more potent than AZT-TP	[2]

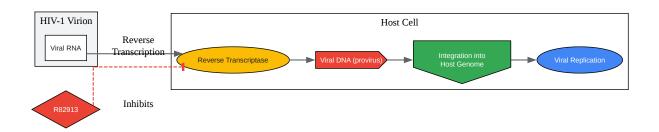
Other Viruses

Current publicly available scientific literature does not provide significant evidence for the antiviral activity of **R82913** against other viral families, such as respiratory viruses, herpesviruses, or hepatitis viruses. The research focus has been almost exclusively on its anti-HIV-1 properties.

Mechanism of Action

R82913 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a specific allosteric site on the HIV-1 reverse transcriptase enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.





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Figure 1: Mechanism of action of **R82913** as a non-nucleoside reverse transcriptase inhibitor.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the antiviral activity of **R82913**.

In Vitro Anti-HIV-1 Activity Assay in CEM Cells

This assay determines the 50% inhibitory concentration (IC50) of **R82913** against HIV-1 replication in a T-lymphoblastic cell line.

Materials:

- CEM cells
- HIV-1 viral stock
- R82913
- Culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
- 96-well microtiter plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)



- Solubilization solution (e.g., acidified isopropanol)
- Microplate reader

Procedure:

- Seed CEM cells into a 96-well plate at a predetermined density.
- Prepare serial dilutions of R82913 in culture medium.
- Add the diluted compound to the wells containing cells. Include control wells with no compound.
- Infect the cells with a standardized amount of HIV-1. Include uninfected control wells.
- Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 6-7 days).
- At the end of the incubation period, add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
- Add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Cytotoxicity Assay (CC50 Determination)

This assay determines the 50% cytotoxic concentration (CC50) of R82913.

Procedure: The protocol is similar to the anti-HIV-1 activity assay, but the cells are not infected with the virus. The CC50 value is calculated based on the reduction in cell viability in the presence of the compound compared to untreated control cells.

Syncytia Formation Assay







This assay is used for HIV-1 strains that induce the formation of syncytia (multinucleated giant cells) in certain cell lines (e.g., CEM-SS).

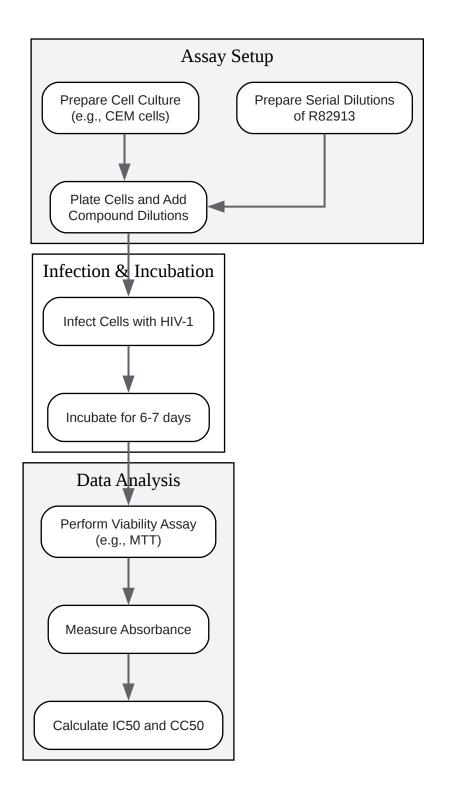
Materials:

- Syncytium-sensitive cell line (e.g., CEM-SS)
- HIV-1 viral stock (syncytium-inducing strain)
- R82913
- Culture medium
- 96-well microtiter plates
- Microscope

Procedure:

- Seed the syncytium-sensitive cells in a 96-well plate.
- Add serial dilutions of R82913 to the wells.
- Infect the cells with a syncytium-inducing HIV-1 strain.
- Incubate the plates for 3-5 days.
- Visually inspect the wells under a microscope and count the number of syncytia.
- The IC50 is the concentration of the compound that reduces the number of syncytia by 50% compared to the virus control.





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Figure 2: General experimental workflow for in vitro anti-HIV-1 activity testing.

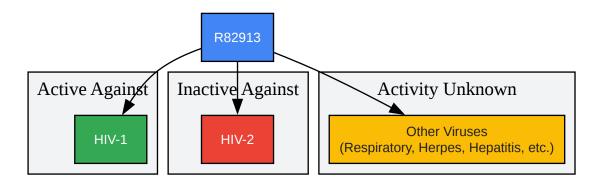
Resistance



As with other NNRTIs, resistance to **R82913** can develop through mutations in the reverse transcriptase gene of HIV-1. Specific mutations can reduce the binding affinity of the drug to the enzyme, thereby decreasing its inhibitory effect.

Conclusion

R82913 is a potent and selective inhibitor of HIV-1, demonstrating significant activity against a range of viral strains in vitro. Its mechanism as a non-nucleoside reverse transcriptase inhibitor is well-established. While its efficacy against HIV-1 is clear, there is a notable absence of data regarding its activity against other viral pathogens. Further research would be necessary to explore a broader antiviral spectrum for this compound.



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Figure 3: Logical relationship of the known antiviral activity spectrum of **R82913**.

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